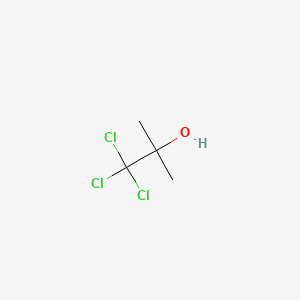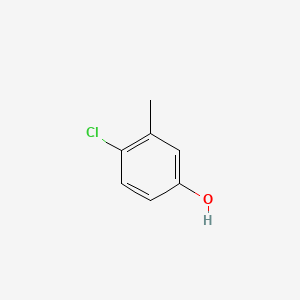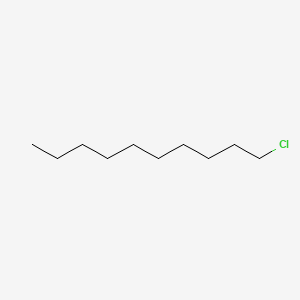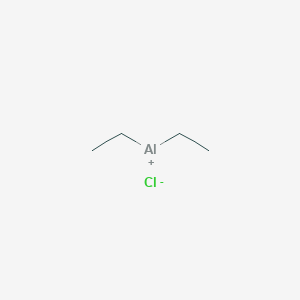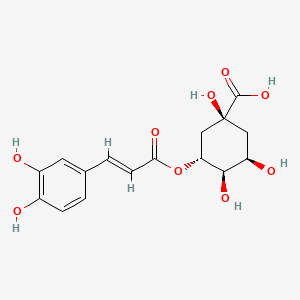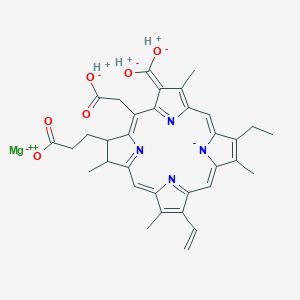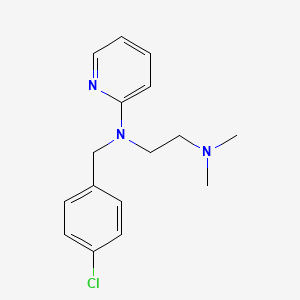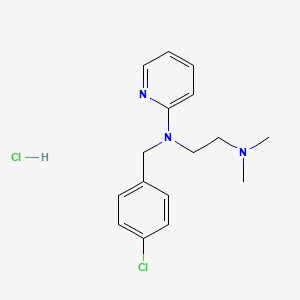
Cefpodoxime sódico
Descripción general
Descripción
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . Cefpodoxime is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Aplicaciones Científicas De Investigación
Cefpodoxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin chemistry and synthesis.
Biology: Investigated for its interactions with bacterial enzymes and cell wall synthesis pathways.
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Cefpodoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds preferentially to penicillin-binding protein 3 (PBP 3), which inhibits the production of peptidoglycan, a key component of bacterial cell walls. This leads to cell lysis and death of the bacteria . The active metabolite of cefpodoxime, formed after hydrolysis of cefpodoxime proxetil, is responsible for its antibacterial activity .
Safety and Hazards
Cefpodoxime may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), fever, chills, sore throat, mouth sores, swollen glands, joint pain, or not feeling well .
Análisis Bioquímico
Biochemical Properties
Cefpodoxime sodium inhibits the synthesis of peptidoglycan in bacterial cell walls . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Cellular Effects
Cefpodoxime sodium has a wide range of effects on various types of cells. It is known to inhibit bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Molecular Mechanism
The bactericidal activity of Cefpodoxime sodium results from its inhibition of cell wall synthesis. The active metabolite of Cefpodoxime sodium binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Temporal Effects in Laboratory Settings
Cefpodoxime sodium has an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure
Dosage Effects in Animal Models
The dose of Cefpodoxime sodium for dogs is typically 2.3 to 4.5 mg per pound of body weight based on the type and severity of infection . It is usually prescribed for a period of 5 to 7 days, but it can be given for up to 10 days if needed .
Metabolic Pathways
Cefpodoxime sodium is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration of 100 mg of Cefpodoxime proxetil to fasting subjects, approximately 50% of the administered Cefpodoxime dose was absorbed systemically .
Transport and Distribution
Cefpodoxime sodium has good tissue penetration, including lung and tonsils, and penetrates into pleural fluid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cefpodoxime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid (7-ACA) with various side chains. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.
Esterification: The resulting compound is esterified to produce cefpodoxime proxetil, a prodrug that is converted to cefpodoxime in the body.
Industrial Production Methods: Industrial production of cefpodoxime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade cefpodoxime .
Análisis De Reacciones Químicas
Types of Reactions: Cefpodoxime undergoes various chemical reactions, including:
Hydrolysis: The ester group in cefpodoxime proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: Cefpodoxime can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: Cefpodoxime can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of water.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Produces the active cefpodoxime.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions.
Substitution: Results in substituted cefpodoxime derivatives with potential modifications to its antibacterial activity.
Comparación Con Compuestos Similares
Cefpodoxime is compared with other cephalosporins such as cefixime, cefuroxime, and cefotaxime:
Cefixime: Similar spectrum of activity but less effective against certain Gram-positive bacteria.
Cefuroxime: More effective against beta-lactamase-producing bacteria but less effective against Gram-negative bacteria.
Cefotaxime: Similar spectrum of activity but primarily used for intravenous administration
Uniqueness: Cefpodoxime’s oral bioavailability and broad spectrum of activity make it a versatile antibiotic for treating various infections. Its stability in the presence of beta-lactamase enzymes also contributes to its effectiveness against resistant bacterial strains .
Similar Compounds:
- Cefixime
- Cefuroxime
- Cefotaxime
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Cefpodoxime sodium can be achieved through a multistep process involving several chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "4-methoxybenzyl chloride", "sodium hydroxide", "sodium carbonate", "sodium borohydride", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "acetic anhydride", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydrogen carbonate", "sodium hydroxide", "sodium chloride", "sodium | |
| Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls. | |
Número CAS |
82619-04-3 |
Fórmula molecular |
C15H17N5NaO6S2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1 |
Clave InChI |
CQHUQKSVVNWKKT-XYNKDNFRSA-N |
SMILES isomérico |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
Apariencia |
Solid powder |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
1.85e-01 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



